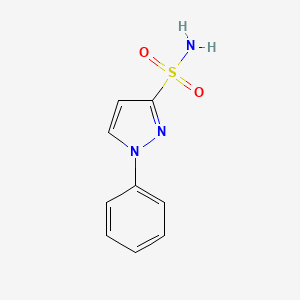

1-Phenylpyrazole-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazoles are five-membered heterocyclic compounds that contain nitrogen . They are an important class of compounds for drug development . Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group .

Synthesis Analysis

Pyrazole derivatives have been synthesized as target structures and have demonstrated numerous biological activities . A series of 1,2,3-triazole-linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates was synthesized following a multi-step reaction .

Molecular Structure Analysis

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .

Chemical Reactions Analysis

Pyrazoles are known for their broad spectrum of biological activities, and they are often used as starting materials for the preparation of more complex heterocyclic systems .

Physical And Chemical Properties Analysis

Scientific Research Applications

- Leishmaniasis, a neglected tropical disease, affects millions of people globally. Researchers have evaluated the antileishmanial activity of hydrazine-coupled pyrazole derivatives, including compound 13. This compound displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .

- Malaria remains a significant global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) demonstrated substantial inhibition effects against Plasmodium berghei, the causative agent of malaria. Compound 15 achieved 90.4% suppression, highlighting its promise as an antimalarial agent .

- The pyrazole scaffold has been associated with antibacterial effects. While specific studies on 1-Phenylpyrazole-3-sulfonamide are limited, exploring its antibacterial potential could be valuable .

- Pyrazoles have been explored as herbicides due to their ability to inhibit plant growth. While research on this specific compound is scarce, investigating its herbicidal effects could be relevant .

Antileishmanial Activity

Antimalarial Potential

Antibacterial Properties

Herbicidal Applications

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-phenylpyrazole-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIBNRILAXLIQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1H-pyrazole-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2393356.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2393363.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2393364.png)

![4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride](/img/structure/B2393365.png)

![methyl {3-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}acetate](/img/structure/B2393366.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2393368.png)

![Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2393372.png)

![2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2393376.png)